![molecular formula C10H6Cl2N2O B1437442 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol CAS No. 1207535-01-0](/img/structure/B1437442.png)
4-Chloro-2-(2-chloropyrimidin-4-yl)phenol
Overview
Description
Synthesis Analysis
A one-pot synthesis of a similar compound, tetra-substituted imidazole, is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been reported . The crystal structure is monoclinic, with a = 13.997 (5) Å, b = 4.6734 (15) Å, c = 18.019 (7) Å, β = 102.714 (5)°, V = 1149.7 (7) Å .Scientific Research Applications
Synthesis and Antifungal Activity
The compound has been studied in the context of synthesizing pyrazolo[1,5-a]pyrimidines derivatives under microwave radiation. These derivatives, including similar structures, have been explored for their antifungal abilities against various phytopathogenic fungi. For instance, derivatives such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol and 4-chloro-2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenol have shown promising antifungal activities against fungi like Colletotrichum gloeosporioides (Zhang et al., 2016).
Intermediate for Antitumor Drugs
This compound serves as an important intermediate in the synthesis of various antitumor drugs, particularly small molecular inhibitors targeting cancer cells. For instance, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a compound synthesized from similar structures, is utilized in the development of antitumor medications (Gan et al., 2021).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations have utilized similar compounds to understand the molecular structure, spectroscopic data, and potential energy distributions. Such research provides insights into the molecular parameters like bond length and bond angles, facilitating the development of compounds with desired biological effects (Viji et al., 2020).
Synthesis of HIV-1 Reverse Transcriptase Inhibitors
Compounds related to 4-chloro-2-(2-chloropyrimidin-4-yl)phenol have been synthesized as intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These studies have optimized synthetic methods to achieve high yields and purity, contributing to the development of effective treatments for HIV (Ju Xiu-lia, 2015).
Development of Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities, have been tested as aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. These compounds, especially those bearing a phenol or catechol moiety, have shown significant potential in the development of treatments for conditions involving aldose reductase (La Motta et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-2-(2-chloropyrimidin-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAROXJYJDMPABT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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